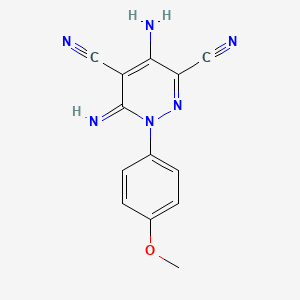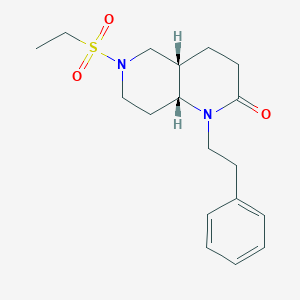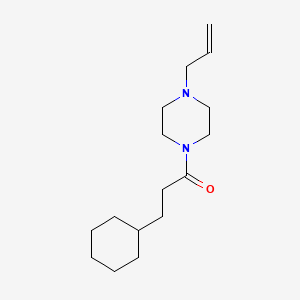![molecular formula C20H31N3O4S B5499351 2-methyl-N-[3-(4-morpholinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B5499351.png)
2-methyl-N-[3-(4-morpholinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[3-(4-morpholinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide, also known as EMD-386088, is a selective antagonist of the dopamine D1 receptor. It has been extensively studied for its potential therapeutic applications in the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease.
Mechanism of Action
2-methyl-N-[3-(4-morpholinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide acts as a selective antagonist of the dopamine D1 receptor, which is involved in the regulation of motor function, cognition, and emotion. By blocking the activity of this receptor, this compound can modulate the release of dopamine in the brain, leading to its therapeutic effects.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects, including modulation of dopamine release and regulation of motor function, cognition, and emotion. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
2-methyl-N-[3-(4-morpholinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide has several advantages for use in lab experiments, including its selectivity for the dopamine D1 receptor and its ability to modulate dopamine release. However, its limitations include its relatively low potency and the need for high doses to achieve therapeutic effects.
Future Directions
For research on 2-methyl-N-[3-(4-morpholinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide include the development of more potent analogs, the investigation of its potential therapeutic applications in other neuropsychiatric disorders, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.
Synthesis Methods
2-methyl-N-[3-(4-morpholinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide can be synthesized using a multi-step process involving the reaction of 2-methyl-5-nitrobenzamide with 3-(4-morpholinyl)propylamine, followed by the reduction of the nitro group and the sulfonation of the piperidine ring. The final product is obtained after purification by chromatography.
Scientific Research Applications
2-methyl-N-[3-(4-morpholinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease. It has been shown to have antipsychotic and antiparkinsonian effects in animal models, and has also been tested in clinical trials for the treatment of schizophrenia.
properties
IUPAC Name |
2-methyl-N-(3-morpholin-4-ylpropyl)-5-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O4S/c1-17-6-7-18(28(25,26)23-10-3-2-4-11-23)16-19(17)20(24)21-8-5-9-22-12-14-27-15-13-22/h6-7,16H,2-5,8-15H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNYIRRMYSPNFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-imino-1-methyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-imidazolidinone](/img/structure/B5499283.png)

![N-benzyl-N,3-dimethyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undecane-8-sulfonamide](/img/structure/B5499308.png)
![2,4,6-trimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B5499313.png)
![4-bromo-2-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5499317.png)

![3-[5-(3,4-dichlorophenyl)-2-furyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5499330.png)

![N'-[1-(4-ethoxyphenyl)ethylidene]hexanohydrazide](/img/structure/B5499355.png)
![N-(2-chlorophenyl)-N'-[(1-isopropylpiperidin-3-yl)methyl]urea](/img/structure/B5499360.png)
![N-[(diethylamino)carbonothioyl]-3-(2-thienyl)acrylamide](/img/structure/B5499368.png)
![N-[1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-4-yl]acetamide](/img/structure/B5499369.png)
![N-isopropyl-2-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]propanamide](/img/structure/B5499382.png)